molecular formula C12H18F2N2O2 B13913341 Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate

Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate

Cat. No.: B13913341
M. Wt: 260.28 g/mol
InChI Key: MVXLFAYQXADTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound belongs to the piperidine derivative class, a crucial scaffold in medicinal chemistry present in more than twenty classes of pharmaceuticals . Its structure incorporates two key functional groups: a Boc-protected amine and a cyano-difluoromethyl group. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the secondary amine, enabling selective deprotection under mild acidic conditions to facilitate further synthetic manipulations and introduce diverse pharmacophores . The gem-difluoro group adjacent to the nitrile is a privileged motif in modern drug design. The strategic incorporation of fluorine atoms is known to profoundly influence a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability, making it a critical feature in the development of bioactive compounds . Research into closely related 4,4-difluoropiperidine analogs has demonstrated their significant application as key intermediates in developing potent and selective dopamine D4 receptor antagonists . These antagonists are valuable chemical tools for investigating complex neurological pathways, such as those involved in L-DOPA-induced dyskinesias associated with Parkinson's disease treatment . Furthermore, piperidine-based building blocks are extensively utilized in synthesizing compounds for a wide range of other therapeutic targets . This reagent is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)12(13,14)8-15/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXLFAYQXADTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from tert-butyl 4-hydroxypiperidine-1-carboxylate or its derivatives

A common approach involves the transformation of tert-butyl 4-hydroxypiperidine-1-carboxylate into the corresponding cyano(difluoro)methyl derivative via nucleophilic substitution or fluorination reactions.

  • Step 1: Activation of the 4-hydroxy group as a leaving group, e.g., conversion to a mesylate or tosylate (e.g., tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate).
  • Step 2: Nucleophilic substitution with a difluorocyanomethyl anion or equivalent fluorinated nucleophile to introduce the –CF2–CN group at the 4-position.

This method leverages the good leaving ability of sulfonate esters and the nucleophilicity of fluorinated cyanomethyl reagents.

Use of Cesium Fluoride and Fluorinated Reagents in Polar Aprotic Solvents

Several documented syntheses employ cesium fluoride as a fluoride source to facilitate nucleophilic substitution reactions in solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).

  • Cesium fluoride helps generate the difluorocyanomethyl anion in situ or promotes displacement of leaving groups on the piperidine ring.
  • Reaction conditions typically involve heating at 85–100 °C for extended periods (12–24 hours) to achieve good conversions.
  • The reaction mixture is then worked up by aqueous extraction and purified by chromatography or crystallization.

Example reaction conditions from literature:

Yield Reagents & Conditions Notes
58–60% Cesium fluoride, DMA, 85 °C, 12–18 h Repeated additions of reagents to drive reaction to completion; purification by column chromatography
95% Potassium carbonate, NMP, 100–105 °C, 24 h Used in related piperidine carbamate functionalizations; high yield under nitrogen atmosphere

These conditions reflect the importance of strong bases and polar aprotic solvents in facilitating fluorinated nucleophile substitution on Boc-protected piperidines.

Direct Cyanation of Piperidine Derivatives

An alternative approach involves preparing 4-cyanopiperidine intermediates, which can then be difluoromethylated or further functionalized.

  • Patents describe methods for preparing 4-cyanopiperidine hydrochloride from isonipecotamide derivatives via dehydration or substitution reactions.
  • Subsequent introduction of difluoromethyl groups can be achieved using electrophilic fluorination or difluorocarbene insertion chemistry, although specific protocols for tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate are less commonly detailed.

This method is useful for obtaining the cyano functionality prior to fluorination steps.

Representative Data Table of Preparation Conditions

Entry Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Notes
1 tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate Potassium carbonate NMP 100–105 24 95 Stirred under nitrogen; aqueous workup and drying
2 tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate Potassium carbonate Ethanol/water Reflux (~78) 16.5 84 Reflux with stirring; crystallization induced by water addition
3 tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate Cesium fluoride DMA 85 12–18 58–60 Multiple reagent additions; chromatographic purification
4 Isonipecotamide derivatives Various cyanation agents Variable Variable Variable Variable Used for 4-cyanopiperidine hydrochloride preparation; precursor to fluorinated derivatives

Research Discoveries and Optimization Insights

  • Base Selection: Potassium carbonate and cesium fluoride are commonly used bases. Cesium fluoride is particularly effective in promoting nucleophilic fluorination due to its high fluoride ion availability and solubility in polar aprotic solvents.
  • Solvent Effects: Polar aprotic solvents such as NMP, DMA, and DMF facilitate nucleophilic substitution by stabilizing ionic intermediates and enhancing reagent solubility.
  • Temperature and Time: Elevated temperatures (85–105 °C) and prolonged reaction times (12–24 hours) are often necessary to achieve high conversions, especially when introducing fluorinated groups.
  • Purification: Products are typically isolated by filtration after crystallization or purified via column chromatography, with yields ranging from moderate (58%) to high (95%).
  • Protecting Group Stability: The tert-butyl carbamate protecting group remains stable under these reaction conditions, allowing selective functionalization at the 4-position of the piperidine ring.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may convert the cyano group to an amine.

Scientific Research Applications

Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and difluoromethyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected piperidine derivatives with diverse substituents. Below is a systematic comparison with structurally analogous compounds:

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at 4-Position Key Applications/Synthesis Highlights References
Tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate Cyano, 3-methylphenyl Intermediate in CNS-targeting drug synthesis.
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Cyanoacetyl Precursor for spirocyclic scaffolds (similarity score: 0.91).
Tert-butyl 4-(hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-3-yl)methyl Boiling point: 436.1°C; Density: 1.148 g/cm³.
Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate 6-Methyl-2-oxo-benzimidazolyl Selective inhibitor synthesis (yield: 89%).
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitro-anilino Intermediate for benzimidazolone derivatives.
Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound (Predicted) tert-butyl 4-(hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate
Boiling Point ~400–450°C (estimated) 436.1 ± 20.0°C Not reported
Density ~1.1–1.2 g/cm³ (estimated) 1.148 ± 0.06 g/cm³ Not reported
pKa ~13–14 (estimated) 13.45 ± 0.20 Not reported

Biological Activity

Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate (CAS: 1889527-37-0) is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including interaction studies, potential therapeutic applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H18_{18}F2_2N2_2O2_2
  • Molecular Weight : 260.29 g/mol
  • Functional Groups : Contains a tert-butyl group, cyano group, and difluoromethyl moiety attached to a piperidine ring.

This unique combination of functional groups enhances its potential to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound may modulate enzyme or receptor activity through specific molecular interactions. The presence of difluoromethyl and cyano groups is believed to enhance binding affinity and selectivity towards biological targets, which is crucial for therapeutic efficacy.

Interaction Studies

Interaction studies typically employ various techniques to assess the binding properties of the compound with biological targets. Some methods include:

  • Surface Plasmon Resonance (SPR) : To evaluate real-time binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : To measure the thermodynamics of binding interactions.
  • Cell-based Assays : To assess functional outcomes in relevant biological systems.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features and potential implications for biological activity.

Compound NameStructure FeaturesUniqueness
Tert-butyl 4-cyano-4-phenyl-1-piperidinecarboxylateContains a phenyl group instead of difluoromethylLacks fluorine atoms, affecting electronic properties
Tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylateFeatures a bromoethyl groupDifferent reactivity due to bromine substitution
Tert-butyl 4-chloro-1-piperidinecarboxylateContains a chloro groupChlorine introduces different reactivity patterns
Tert-butyl 4-cyanomethyl-4-hydroxypiperidine-1-carboxylateHydroxypiperidine structureHydroxyl group may enhance solubility
Tert-butyl 3-cyanopyrrolidine-1-carboxylatePyrrolidine ring instead of piperidineDifferent ring structure influences properties

The combination of difluoromethyl and cyano functionalities in this compound may provide enhanced biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various therapeutic areas:

  • Antiparasitic Activity : Preliminary investigations suggest that this compound may exhibit activity against certain parasites, potentially offering new avenues for treatment.
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, there is interest in evaluating its effects on neurotransmitter systems.
  • Cancer Therapeutics : The compound's ability to modulate specific signaling pathways could position it as a candidate for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.